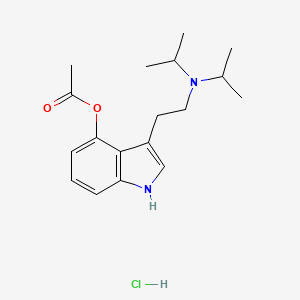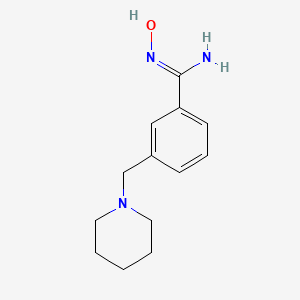![molecular formula C17H23ClFN7O B12358289 5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12358289.png)
5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AZ-23 is a selective, ATP-competitive, and orally bioavailable inhibitor of the tropomyosin receptor kinase (Trk) family, which includes TrkA, TrkB, and TrkC. These kinases are involved in neuronal cell growth, development, and survival. AZ-23 has shown potential in inhibiting Trk kinase activity, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AZ-23 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the pyrimidine core: This is achieved through a condensation reaction between appropriate starting materials.
Introduction of the fluoropyridinyl group: This step involves a nucleophilic substitution reaction.
Addition of the propan-2-yloxy group: This is typically done through an etherification reaction.
Industrial Production Methods
Industrial production of AZ-23 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
AZ-23 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound.
Reduction: This reaction can be used to reduce specific functional groups.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
AZ-23 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition.
Biology: Investigated for its role in neuronal cell growth and survival.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in tumors expressing Trk receptors.
Industry: Utilized in the development of new drugs targeting the Trk pathway
Mecanismo De Acción
AZ-23 exerts its effects by inhibiting the Trk kinase pathway. It binds to the ATP-binding site of TrkA, TrkB, and TrkC, preventing the phosphorylation and activation of these kinases. This inhibition disrupts downstream signaling pathways involved in cell growth, survival, and differentiation. The molecular targets include the neurotrophin receptors and associated signaling proteins .
Comparación Con Compuestos Similares
Similar Compounds
Larotrectinib: Another Trk inhibitor with similar selectivity and potency.
Entrectinib: A multi-targeted kinase inhibitor that also targets Trk receptors.
GW 441756: A specific inhibitor of TrkA.
Uniqueness of AZ-23
AZ-23 is unique due to its high selectivity and potency for TrkA, TrkB, and TrkC. It has shown significant efficacy in preclinical models of neuroblastoma and other Trk-expressing tumors, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C17H23ClFN7O |
|---|---|
Peso molecular |
395.9 g/mol |
Nombre IUPAC |
5-chloro-2-N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H23ClFN7O/c1-9(2)27-15-6-14(25-26-15)23-16-12(18)8-21-17(24-16)22-10(3)13-5-4-11(19)7-20-13/h4-5,7-10,14-15,25-26H,6H2,1-3H3,(H2,21,22,23,24)/t10-,14?,15?/m0/s1 |
Clave InChI |
QUTQFHTWJULIMQ-ISAOAKOHSA-N |
SMILES isomérico |
C[C@@H](C1=NC=C(C=C1)F)NC2=NC=C(C(=N2)NC3CC(NN3)OC(C)C)Cl |
SMILES canónico |
CC(C)OC1CC(NN1)NC2=NC(=NC=C2Cl)NC(C)C3=NC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(6-Methylpyridin-2-yl)pyrazolidin-4-yl]-1,5-naphthyridine](/img/structure/B12358213.png)

![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;hydrochloride](/img/structure/B12358223.png)
![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-3a,4,7,7a-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B12358226.png)




![5,7,8,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-6-one](/img/structure/B12358275.png)

![2-Amino-4-chloro-5,7-dihydro-pyrrolo[3,4-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12358282.png)
![N-{1-[4-(cyclopentanesulfonyl)phenyl]ethylidene}hydroxylamine](/img/structure/B12358299.png)

